6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
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Overview
Description
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-c]pyrimidine core .
Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts such as palladium or copper may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazines: Contain a pyridazine ring fused to the imidazole ring.
Imidazo[1,2-c]quinazolines: Feature a quinazoline ring fused to the imidazole ring.
Uniqueness
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
61671-73-6 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-propyl-3H-imidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C9H11N3O2/c1-2-4-11-5-3-7-10-8(13)6-12(7)9(11)14/h3,5H,2,4,6H2,1H3 |
InChI Key |
IERFTNRMHYVERA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=NC(=O)CN2C1=O |
Origin of Product |
United States |
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